3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

Xanthine oxidase inhibition Hyperuricemia Gout

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide (CAS 2125-91-9) is a heterocyclic compound with the molecular formula C5H6N4O2 and a molecular weight of 154.13 g/mol, featuring a pyridazinone core with a hydrazide functional group at the 4-position. This compound serves as the foundational scaffold for a series of 6-aryl-substituted derivatives that have been systematically characterized as novel non-purine xanthine oxidase (XO) inhibitors.

Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
CAS No. 2125-91-9
Cat. No. B13098845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2,3-dihydropyridazine-4-carbohydrazide
CAS2125-91-9
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NN=C1)C(=O)NN
InChIInChI=1S/C5H6N4O2/c6-8-4(10)3-1-2-7-9-5(3)11/h1-2H,6H2,(H,8,10)(H,9,11)
InChIKeyPIJZPMBSSLXALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide (CAS 2125-91-9): Procurement and Differentiation Guide for Xanthine Oxidase Inhibitor Scaffolds and Heterocyclic Building Blocks


3-Oxo-2,3-dihydropyridazine-4-carbohydrazide (CAS 2125-91-9) is a heterocyclic compound with the molecular formula C5H6N4O2 and a molecular weight of 154.13 g/mol, featuring a pyridazinone core with a hydrazide functional group at the 4-position . This compound serves as the foundational scaffold for a series of 6-aryl-substituted derivatives that have been systematically characterized as novel non-purine xanthine oxidase (XO) inhibitors [1]. The parent scaffold and its 6-aryl derivatives have been evaluated in vitro against clinical comparators febuxostat and allopurinol, establishing a quantifiable potency baseline for rational derivative selection [2]. The hydrazide moiety confers a distinct XO binding mode relative to carboxylic acid-bearing inhibitors, representing a structurally differentiated entry point for hit-to-lead optimization programs [3].

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide (CAS 2125-91-9): Why In-Class Pyridazinone Hydrazides Cannot Be Interchanged Without Quantifiable Performance Verification


Generic substitution among pyridazinone hydrazide derivatives is not scientifically defensible due to documented, quantifiable differences in synthetic accessibility and biological target engagement. The parent 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold enables one-pot regioselective synthesis of 6-aryl derivatives with yields ranging from 65% to 89%, a synthetic efficiency that cannot be assumed for alternative pyridazinone isomers lacking the 4-carbohydrazide substitution pattern [1]. Furthermore, the hydrazide functionality confers a binding interaction mode at the xanthine oxidase active site that is distinct from that of carboxylic acid-bearing inhibitors such as febuxostat, as established by molecular docking studies [2]. Substituting an alternative pyridazinone derivative without empirical validation of binding mode and inhibitory potency introduces unquantified risk in structure-activity relationship (SAR) campaigns. The evidence presented below quantifies these differentiating dimensions across synthetic efficiency, enzymatic inhibition, and binding mechanism to inform evidence-based procurement decisions.

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide (CAS 2125-91-9): Quantitative Differentiation Evidence for Scientific Procurement Decisions


XO Inhibitory Potency: 6-Aryl Hydrazide Derivatives Achieve Micromolar IC50 Values, Establishing Scaffold Activity Baseline Relative to Febuxostat and Allopurinol

The 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold, when functionalized with 6-aryl substituents, yields XO inhibitors with inhibitory activities in the micromolar range when evaluated head-to-head against clinical comparators febuxostat and allopurinol in the same in vitro assay system [1]. This establishes a quantifiable potency baseline for scaffold optimization that distinguishes this chemotype from untested pyridazinone analogs. The most potent derivative (compound 8b) underwent further kinetic characterization to determine inhibition modality [2].

Xanthine oxidase inhibition Hyperuricemia Gout

Synthetic Accessibility: One-Pot Regioselective Synthesis of 6-Aryl Derivatives Achieves 65-89% Yields Under Mild Conditions

The 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold can be elaborated to 6-aryl derivatives via a one-pot, three-component reaction of arylglyoxals, dialkylmalonates, and hydrazine hydrate in pyridine at room temperature, achieving good to excellent yields (65-89%) with high regioselectivity [1]. This synthetic efficiency represents a quantifiable procurement advantage over alternative pyridazinone scaffolds that require multi-step sequences, higher temperatures, or expensive catalysts to achieve comparable functionalization.

One-pot synthesis Regioselective synthesis Medicinal chemistry

Distinct XO Binding Mode: Hydrazide Moiety Engages Active Site via Interaction Pattern Differentiated from Carboxylic Acid-Bearing Febuxostat Analogs

Molecular docking studies reveal that 3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives bind to the xanthine oxidase active site through a novel interaction mode that is structurally distinct from that of febuxostat, which relies on a carboxyl group for key binding interactions [1]. The hydrazide functional group establishes a unique hydrogen-bonding network within the active site, providing a differentiated pharmacophore for XO inhibition that is not accessible to carboxylic acid-containing pyridazinone analogs.

Molecular docking Structure-activity relationship Binding mode

Enzyme Kinetics: Most Potent Derivative 8b Demonstrates Mixed-Type XO Inhibition

The most promising derivative from the 3-oxo-2,3-dihydropyridazine-4-carbohydrazide series, compound 8b, was subjected to enzyme kinetic analysis to determine its mode of XO inhibition. Lineweaver-Burk plot analysis revealed that compound 8b acts as a mixed-type inhibitor [1]. This inhibition modality differs from the purely competitive inhibition exhibited by allopurinol, indicating that the hydrazide-based scaffold can engage the enzyme through a mechanistically distinct pathway.

Enzyme kinetics Mixed-type inhibition Lineweaver-Burk plot

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide (CAS 2125-91-9): Evidence-Based Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Xanthine Oxidase Inhibitor Lead Optimization Programs

This scaffold is optimally deployed in medicinal chemistry campaigns targeting novel non-purine XO inhibitors for hyperuricemia and gout. The documented micromolar inhibitory potency of 6-aryl derivatives against XO, validated head-to-head with febuxostat and allopurinol, provides a quantifiable starting point for SAR-driven optimization [1]. The mixed-type inhibition kinetics demonstrated by lead derivative 8b differentiates this scaffold from purely competitive inhibitors like allopurinol, offering a mechanistically distinct optimization vector [2].

Synthetic Chemistry: Efficient Construction of 6-Arylpyridazinone Libraries

Researchers requiring rapid, regioselective access to diverse 6-arylpyridazinone derivatives will benefit from the one-pot multicomponent synthetic protocol validated for this scaffold. The 65-89% yields achieved at room temperature using commercially available starting materials (arylglyoxals, dialkylmalonates, hydrazine hydrate) enable cost-effective library synthesis without specialized equipment [3]. This protocol is particularly advantageous for academic laboratories and early-stage discovery programs with constrained synthesis resources.

Structure-Based Drug Design: Scaffold-Hopping from Febuxostat Analogs

The structurally distinct binding mode of the hydrazide functionality, as established by molecular docking studies, supports scaffold-hopping strategies from carboxylic acid-containing XO inhibitors (e.g., febuxostat class) [4]. Programs seeking to circumvent existing intellectual property covering febuxostat analogs or to explore novel chemical space within the XO active site can leverage this differentiated pharmacophore as a foundation for de novo design.

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